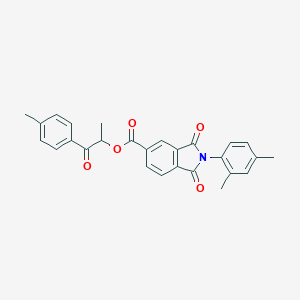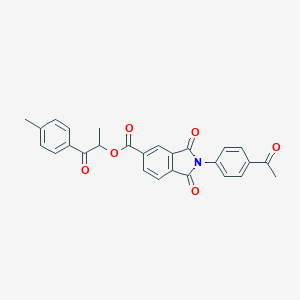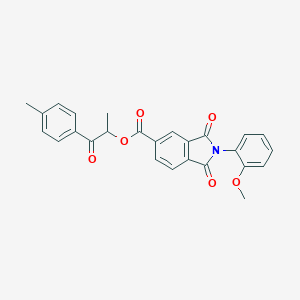
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as MQPA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MQPA is a synthetic compound that was first synthesized in 1992 by researchers at the University of Tokyo. Since then, MQPA has been the subject of numerous scientific studies to investigate its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits the activity of enzymes by binding to their active sites. The binding of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide to the active site of an enzyme prevents the enzyme from carrying out its normal function. The mechanism of action of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is highly specific to the enzyme that it targets.
Biochemical and Physiological Effects:
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in the progression of diseases such as cancer, Alzheimer's disease, and HIV. 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for its target enzymes, making it a potent inhibitor. However, there are also limitations to using 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments. It can be difficult to determine the specificity of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide for its target enzyme, as it may also inhibit other enzymes with similar active sites.
将来の方向性
There are several future directions for the study of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One area of research is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the use of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide as a diagnostic tool for detecting various diseases. Additionally, the use of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in combination with other drugs for the treatment of diseases such as cancer and Alzheimer's disease is an area of active research. Overall, the study of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has the potential to lead to the development of new therapeutic agents for the treatment of a range of diseases.
合成法
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is synthesized through a multistep process starting from 2-methyl-3-pyridinecarboxaldehyde and 4-methyl-2-pyridinecarboxaldehyde. The synthesis process involves the formation of a hexahydroquinoline intermediate, which is then converted to 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide through a series of chemical reactions. The synthesis of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex process that requires expertise in synthetic organic chemistry.
科学的研究の応用
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes that are involved in the progression of diseases such as cancer, Alzheimer's disease, and HIV. 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been studied for its potential use as a diagnostic tool for detecting various diseases.
特性
製品名 |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
分子式 |
C22H22N4O2 |
分子量 |
374.4 g/mol |
IUPAC名 |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-13-8-10-24-18(11-13)26-22(28)19-14(2)25-16-6-3-7-17(27)21(16)20(19)15-5-4-9-23-12-15/h4-5,8-12,20,25H,3,6-7H2,1-2H3,(H,24,26,28) |
InChIキー |
GJDVVWAKKGHRTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CCC3)C |
正規SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)












